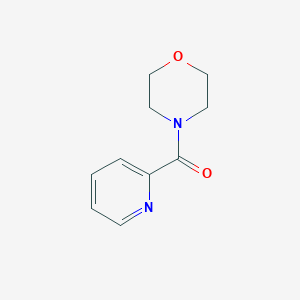

4-(Pyridine-2-carbonyl)morpholine

Beschreibung

Overview of Morpholine (B109124) and Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Both morpholine and pyridine are heterocyclic compounds that feature prominently in the design and synthesis of new molecules. Their prevalence stems from their unique chemical properties and their ability to be incorporated into larger, more complex structures.

Morpholine, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone of medicinal chemistry. jchemrev.com Its classification as a "privileged pharmacophore" highlights its frequent appearance in a wide array of approved and experimental drugs. nih.govnih.gov The morpholine ring is not merely a passive structural component; it often plays an active role in a molecule's biological activity. nih.gov It can enhance potency through interactions with target proteins and improve a compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.govnih.govresearchgate.net The versatility and accessibility of morpholine as a synthetic building block further cement its importance in drug discovery and development. nih.gov

The utility of the morpholine scaffold is evident in its incorporation into a variety of bioactive molecules with a broad spectrum of therapeutic applications. researchgate.netsci-hub.se Thoughtfully substituted morpholine derivatives have been investigated for a range of activities. jchemrev.com

Table 1: Investigated Biological Activities of Morpholine Derivatives

| Biological Activity |

|---|

| Anticancer |

| Anti-inflammatory |

| Antiviral |

| Anticonvulsant |

| Antihyperlipidemic |

| Antioxidant |

| Antimicrobial |

| Antileishmanial |

| Antitubercular |

| Anti-urease |

| Analgesic |

| Anti-hypertensive |

This table is for informational purposes only and does not imply the activity of 4-(Pyridine-2-carbonyl)morpholine itself.

Pyridine, an aromatic six-membered heterocycle containing one nitrogen atom, is another indispensable scaffold in organic chemistry. nih.gov Its derivatives are ubiquitous, found in natural products like certain vitamins and alkaloids, and are integral to a vast number of pharmaceuticals. nih.govrsc.org The pyridine ring is a key component in over 7000 existing drug molecules. rsc.org

The versatility of the pyridine scaffold stems from several key characteristics:

Unique Heteroaromatic Character: The nitrogen atom in the ring influences its electronic properties, making it more prone to nucleophilic substitution than benzene. nih.gov

Facile Functionalization: It can be readily converted into a variety of functional derivatives. nih.gov

Pharmacological Influence: Its presence can profoundly affect the biological activity of a molecule. nih.gov

Pharmacophore Application: It serves as a crucial pharmacophore in medicinal chemistry. nih.gov

Pyridine derivatives are investigated for a wide range of biological activities, including but not limited to, antifungal, antibacterial, antioxidant, and anticancer properties. researchgate.net In addition to its role in medicinal chemistry, pyridine and its derivatives are also important in materials science, as ligands in organometallic chemistry, and in catalysis. nih.govyoutube.com

Table 2: Applications of Pyridine and its Derivatives

| Field | Application |

|---|---|

| Medicinal Chemistry | Core scaffold in numerous drugs, pharmacophore |

| Agrochemicals | Herbicides, insecticides, fungicides |

| Catalysis | Ligand for transition metals |

| Materials Science | Functional nanomaterials |

| Organic Synthesis | Reagent and solvent |

This table illustrates the broad utility of the pyridine scaffold in various scientific and industrial domains.

Contextualization of the this compound Amide Linkage within Advanced Organic Synthesis

The amide bond is one of the most fundamental and prevalent linkages in both biological systems and synthetic chemistry. numberanalytics.comnih.gov In this compound, the amide bond connects the pyridine ring (via its carbonyl group) to the nitrogen atom of the morpholine ring. The formation of amide bonds is a cornerstone of organic synthesis, essential for constructing peptides, proteins, polymers, and a vast array of pharmaceuticals. numberanalytics.com

The stability of the amide bond is a key feature, attributed to resonance that gives the C-N bond partial double-bond character. nih.gov This stability is crucial for the structural integrity of proteins and other biomolecules. nih.gov However, in synthetic chemistry, this stability can also present a challenge, often requiring specific coupling reagents or conditions to facilitate amide bond formation efficiently. numberanalytics.comsciencedaily.com The development of new and mild methods for creating amide bonds remains an active area of research. sciencedaily.com Biocatalytic methods, using enzymes like lipases, are also gaining traction as a green and highly selective alternative for amide synthesis. rsc.org

Evolution of Research Trajectories for Related Morpholine- and Pyridine-Containing Architectures

The study of molecules containing both morpholine and pyridine moieties is a logical progression in medicinal and materials chemistry. Given the individual significance of each scaffold, their combination in a single molecule allows for the exploration of synergistic or novel properties. Research has evolved from synthesizing simple derivatives to creating more complex architectures where these rings are part of a larger, integrated system. For instance, some research has focused on creating catalysts where morpholine tags are attached to magnetic nanoparticles for use in the synthesis of pyridine derivatives. nih.gov The ongoing interest in these combined architectures is driven by the potential to fine-tune the physicochemical and biological properties of the resulting compounds.

Scope and Objectives of Focused Academic Investigations on this compound

Focused academic investigations on this compound would likely center on a few key areas:

Synthesis and Characterization: Developing and optimizing synthetic routes to the compound and its analogues. This would include detailed characterization using techniques like NMR spectroscopy and X-ray crystallography to confirm its structure.

Chemical Reactivity: Exploring the reactivity of the compound, for example, at the pyridine ring or the amide bond, to create new derivatives.

Conformational Analysis: Studying the three-dimensional shape and flexibility of the molecule, as this can influence its interactions with other molecules.

Application as a Ligand: Investigating its ability to coordinate with metal ions, which could lead to applications in catalysis or materials science.

Biological Screening: As a preliminary step, the compound might be screened in a variety of biological assays to identify any potential activity, which could then guide further, more focused medicinal chemistry efforts.

The primary objective of such studies is to build a fundamental understanding of the chemical nature of this compound, which can then serve as a foundation for its potential application in various scientific fields.

Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholin-4-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUVIDBCGSLNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyridine 2 Carbonyl Morpholine and Analogues

Direct Acylation and Condensation Approaches

The most direct methods for synthesizing 4-(Pyridine-2-carbonyl)morpholine involve the formation of an amide bond between the pyridine-2-carboxylic acid moiety and the morpholine (B109124) ring. These approaches typically rely on the activation of the carboxylic acid to facilitate the acylation of the morpholine nitrogen.

Condensation Reactions Involving Morpholine and Pyridine-2-carboxylic Acid Derivatives

The direct condensation of a carboxylic acid with an amine is often challenging as it requires high temperatures (typically above 160-180°C) to eliminate water and drive the reaction forward. youtube.comacsgcipr.orglibretexts.org A more synthetically viable strategy involves the use of a more reactive derivative of the carboxylic acid.

The most common approach is the conversion of the acid to a more electrophilic form, such as an acyl chloride or anhydride (B1165640). fishersci.ityoutube.com In the context of the target molecule, pyridine-2-carboxylic acid (picolinic acid) can be reacted with an agent like thionyl chloride or oxalyl chloride to form the highly reactive intermediate, pyridine-2-carbonyl chloride. fishersci.itnih.govresearchgate.net This intermediate is not always isolated but is generated in situ and then immediately reacted with morpholine. This reaction, often carried out in an aprotic solvent with a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct, is a variation of the Schotten-Baumann reaction. fishersci.it

Alternatively, methods widely employed in peptide chemistry are applicable. These involve the use of coupling reagents that create a highly activated ester intermediate, allowing the reaction to proceed under milder conditions. fishersci.it Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, enabling its attack by the amine. libretexts.org More advanced coupling agents, often based on phosphonium (B103445) or uronium salts, provide high yields and are compatible with a wide range of functional groups.

Another established method is the mixed anhydride approach. highfine.com Here, pyridine-2-carboxylic acid is reacted with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated species then readily undergoes nucleophilic attack by morpholine to yield the final amide product. researchgate.net

Boron-based reagents have also emerged as effective catalysts for direct amidation. nih.gov Catalysts like arylboronic acids can promote the condensation of carboxylic acids and amines, though these reactions often require the removal of water, typically through azeotropic distillation or the use of dehydrating agents like molecular sieves. youtube.com

Table 1: Comparison of Common Condensation Methods for Amide Synthesis

| Method | Activating Agent/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine). | High reactivity, generally good yields. | Harsh reagents, potential for side reactions, requires neutralization of acidic byproduct. nih.govresearchgate.net |

| Carbodiimide Coupling | DCC, EDC | Aprotic solvent (e.g., DMF, DCM), often with an additive like HOBt. | Milder conditions than acid chlorides, widely used. libretexts.org | DCC can form an insoluble urea (B33335) byproduct that requires filtration; potential for racemization. |

| Uronium/Phosphonium Coupling | HATU, HBTU, PyBOP | Aprotic solvent (e.g., DMF), non-nucleophilic base (e.g., DIEA). | High efficiency, fast reaction times, low racemization. fishersci.ithighfine.com | Reagents are expensive. |

| Mixed Anhydride | Ethyl chloroformate, Isobutyl chloroformate | Aprotic solvent, tertiary amine base, low temperature. | Effective and relatively inexpensive. researchgate.nethighfine.com | Potential for reaction at the wrong carbonyl group. |

Utilization of 4-Morpholinecarbonyl Chloride as a Synthetic Intermediate

An alternative, though less direct, conceptual approach involves the use of 4-morpholinecarbonyl chloride. This intermediate is typically synthesized by reacting morpholine or morpholine hydrochloride with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). chemicalbook.comgoogle.com The reaction is performed in an inert solvent, and when starting from morpholine, a base like triethylamine (B128534) is added to scavenge the generated HCl. chemicalbook.com This produces the acyl chloride of morpholine, a useful synthetic building block. chemicalbook.com

While 4-morpholinecarbonyl chloride is used to install a morpholine-carbonyl moiety onto various nucleophiles, its application to form this compound is not the standard route. sigmaaldrich.comottokemi.com The more conventional and efficient pathway for obtaining the target compound is the acylation of morpholine with an activated pyridine-2-carboxylic acid derivative, as detailed in the previous section.

Multicomponent Reaction Strategies for Core Structure Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, represent a highly efficient strategy for building molecular complexity. nih.govresearchgate.netnih.gov In the context of this compound analogues, MCRs are primarily employed to construct the core pyridine ring system.

Various MCRs have been developed for the synthesis of substituted pyridines. tandfonline.com For example, a four-component reaction involving aromatic aldehydes, acetophenone, malononitrile, and ammonium (B1175870) acetate (B1210297) can be used to produce 2-amino-4,6-diaryl-nicotinonitrile derivatives. nih.gov While this specific reaction does not yield the target structure, it illustrates the principle of assembling the pyridine core in one pot from simple precursors. The functional groups introduced, such as cyano and amino groups, can then be further elaborated in subsequent synthetic steps.

Another reported MCR for pyridine-3-carboxamides involves the one-pot reaction of acetoacetanilide, ethyl cyanoacetate, an aromatic aldehyde, and ammonium acetate. researchgate.net The adaptability of MCRs allows for the generation of diverse libraries of substituted pyridines, which could potentially be tailored to create precursors for this compound.

Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles have been successfully applied to the synthesis of heterocyclic compounds like pyridines.

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. The formation, growth, and collapse of bubbles in the reaction medium create localized high-pressure and high-temperature spots, which can accelerate reaction rates. While specific literature on the sonochemical synthesis of this compound is scarce, the technique has been successfully applied to related heterocyclic systems. For instance, ultrasound has been used to assist the condensation of pyrazolopyridine derivatives with aldehydes to form chalcone (B49325) analogues, demonstrating its utility in promoting reactions on N-fused heterocycles. rsc.org

Solvent-Free and Microwave-Assisted Reactions

Microwave-assisted synthesis has become a cornerstone of green chemistry, often dramatically reducing reaction times from hours to minutes and improving yields. nih.gov The use of microwave irradiation has been reported for various syntheses of pyridine derivatives, including multicomponent reactions. rsc.orgeurekaselect.com For example, the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives via an MCR can be performed under microwave irradiation in solvent-free conditions, which further enhances its environmental credentials by eliminating solvent waste. nih.gov The combination of microwave heating with solvent-free or aqueous media represents a powerful green approach to the synthesis of heterocyclic compounds. rsc.orgnih.gov

Catalytic Methods in Targeted Derivatization

Catalytic approaches play a pivotal role in the synthesis of complex molecules by enabling efficient and selective transformations. In the context of this compound analogues, both metal-catalyzed and organocatalytic methods are instrumental.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.govmdpi.com The synthesis of pyridine and morpholine derivatives, the two key components of the target molecule, heavily relies on these methodologies.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of the pyridine ring. mdpi.combeilstein-journals.orgnih.gov For instance, the Suzuki coupling reaction allows for the introduction of various substituents onto the pyridine core by coupling pyridyl halides or their derivatives with boronic acids. mdpi.com Similarly, palladium catalysts facilitate the intramolecular C-H arylation of pyridine derivatives, leading to the formation of fused heterocyclic systems. beilstein-journals.org The synthesis of bipyridine derivatives, which can be seen as extended pyridine systems, also benefits from palladium-catalyzed homocoupling and cross-coupling reactions. mdpi.com Furthermore, palladium-catalyzed reactions have been employed in the synthesis of naturally occurring pyridine alkaloids through a sequence of coupling and migration steps. nih.gov

Copper-catalyzed reactions also offer valuable pathways for pyridine and morpholine synthesis. For example, an electrochemical reaction between quinoline (B57606) N-oxides and morpholine using a copper(II) acetate catalyst can generate aminoquinoline derivatives. researchgate.net Additionally, copper-catalyzed asymmetric alkylation of alkenyl pyridines, assisted by a Lewis acid, provides access to a wide array of chiral pyridine derivatives with high enantioselectivity. nih.gov

Other transition metals like cobalt, nickel, and ruthenium have also found application in pyridine synthesis. researchgate.net Cobalt catalysts, for instance, can be used in the synthesis of pyridine derivatives under aqueous and open-air conditions, highlighting the practicality of this approach. organic-chemistry.org Iron-catalyzed cyclization of ketoxime carboxylates represents another efficient method for constructing pyridine rings. mdpi.com

The direct functionalization of pyridine C-H bonds is an area of significant research, aiming to provide more atom-economical synthetic routes. nih.govresearcher.liferesearchgate.net Transition-metal catalysts are key to achieving regioselective C-H functionalization at various positions of the pyridine ring, including the typically less reactive C3 and C4 positions. thieme-connect.comnih.govnih.gov

| Catalyst/Metal | Reaction Type | Substrates | Products | Key Features |

|---|---|---|---|---|

| Palladium | Suzuki Coupling | Pyridyl halides, boronic acids | Substituted pyridines | Versatile for C-C bond formation. mdpi.com |

| Palladium | Intramolecular C-H Arylation | Pyridine derivatives with aryl halides | Fused heteroaromatic compounds | Efficient for constructing polycyclic systems. beilstein-journals.org |

| Palladium | Homocoupling/Cross-Coupling | Bromopyridines | Bipyridines | Access to symmetrical and unsymmetrical bipyridines. mdpi.com |

| Palladium | Cyclization of Olefinic Oximes | Olefinic ketone O-pentafluorobenzoyloximes | Pyridines, isoquinolines | Catalytic method with broad scope. researchgate.net |

| Copper | Electrochemical Amination | Quinoline N-oxides, morpholine | Aminoquinolines | Mild reaction conditions. researchgate.net |

| Copper | Asymmetric Alkylation | Alkenyl pyridines, Grignard reagents | Chiral alkylated pyridines | High enantioselectivity with a chiral ligand. nih.gov |

| Cobalt | Cycloaddition | Alkynes, nitriles | Substituted pyridines | Practical synthesis under aqueous, open-air conditions. researchgate.netorganic-chemistry.org |

| Iron | Cyclization | Ketoxime carboxylates | Pyridine compounds | Efficient and high-yielding. mdpi.com |

| Iridium | C-H Alkylation | Pyridines, aldehydes | C3-alkylated pyridines | Achieves meta-selectivity. nih.gov |

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While the direct use of this compound as a catalyst is not the focus, the morpholine scaffold itself is a key component in the design of efficient organocatalysts.

Morpholine-based organocatalysts, particularly those derived from β-morpholine amino acids, have been developed and tested in various asymmetric reactions. nih.govfrontiersin.org These catalysts typically operate via an enamine mechanism, where the morpholine nitrogen plays a crucial role in activating the substrate. nih.govfrontiersin.org However, it has been noted that morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the enamine. nih.govfrontiersin.org

Despite these challenges, researchers have successfully designed highly efficient morpholine-based organocatalysts. For instance, new β-morpholine amino acid catalysts have shown remarkable ability to control the diastereo- and enantioselectivity of the 1,4-addition reaction between aldehydes and nitroolefins. nih.govfrontiersin.org Computational and experimental studies have provided insights into the transition state of these reactions, explaining the efficacy of these catalysts despite the inherent limitations of the morpholine ring in enamine catalysis. nih.govfrontiersin.org

The synthesis of these morpholine-based catalysts often starts from commercially available amino acids and involves steps like reaction with epichlorohydrin (B41342) to construct the morpholine ring. nih.govfrontiersin.org The stereochemistry and substitution pattern of the catalyst can be controlled during the synthesis, allowing for the fine-tuning of its catalytic properties. nih.govfrontiersin.org

Furthermore, organocatalytic ring-opening polymerization (ROP) of morpholin-2-ones, which are structurally related to the morpholine moiety, has been investigated. acs.orgnih.govresearchgate.net This approach, often catalyzed by organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or a combination of 1,8-diazabicycloundec-7-ene (DBU) and thiourea (B124793) (TU), leads to the formation of functionalized poly(aminoesters). acs.orgresearchgate.net The thermodynamics of this polymerization are sensitive to the substituents on the morpholine nitrogen. acs.orgnih.gov Similarly, the organocatalytic ROP of methionine-derived morpholine-2,5-diones has been achieved using a DBU/TU binary system, yielding methionine-containing poly(ester amide)s. acs.org

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and materials science. numberanalytics.com For analogues of this compound, chirality can be introduced into either the pyridine or the morpholine fragment.

The asymmetric synthesis of chiral pyridines is a challenging task due to the aromaticity and symmetry of the pyridine ring. numberanalytics.com However, several catalytic strategies have been developed to overcome this challenge. Chiral catalysis, employing transition metal complexes with chiral ligands, is a powerful approach for the enantioselective synthesis of pyridine derivatives. numberanalytics.comacs.org Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, also provide a viable route to enantiomerically enriched pyridines. numberanalytics.com A notable example is the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines, which affords a wide range of chiral pyridines with excellent enantioselectivity. nih.gov

The stereoselective synthesis of chiral morpholines has also been extensively studied. nih.gov Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst is a highly efficient method, providing 2-substituted chiral morpholines in quantitative yields and with up to 99% enantiomeric excess (ee). nih.govrsc.org Another powerful technique is the tandem sequential one-pot reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.orgacs.orgacs.org This method yields 3-substituted morpholines with high yields and excellent enantioselectivities (>95% ee). organic-chemistry.orgacs.orgacs.org The success of this reaction relies on hydrogen-bonding interactions between the substrate and the chiral ruthenium catalyst. organic-chemistry.orgacs.org

Other approaches to chiral morpholines include electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can yield chiral morpholines with good diastereoselectivity. banglajol.info The resolution of a racemic morpholine amide intermediate is another practical method to obtain a specific stereoisomer. acs.orgacs.org Furthermore, organocatalytic enantioselective chlorocycloetherification has been reported as a method to construct chiral morpholines containing a quaternary stereocenter. rsc.org

Synthetic Routes to Fused Pyridine-Morpholine Ring Systems

The synthesis of fused pyridine-morpholine ring systems involves the construction of a new ring that shares one or more bonds with both the pyridine and morpholine moieties. These fused systems are of interest due to their rigid structures and potential biological activities.

One of the primary methods for creating such fused systems is through intramolecular cyclization reactions. Palladium-catalyzed intramolecular C-H arylation is a powerful tool for this purpose. beilstein-journals.org In this reaction, a pyridine derivative bearing an appropriately positioned aryl halide can undergo cyclization to form a fused heteroaromatic compound. beilstein-journals.org The choice of ligand for the palladium catalyst can significantly impact the reaction yield. beilstein-journals.org

Another approach involves the treatment of a cyanopyridine with an organometallic reagent, followed by reaction with an iridium complex. This can lead to an ortho C-H bond activation and the formation of a fused ring system, such as an iridapyrrole. nih.gov

The synthesis of pyridinophane derivatives, which are macrocyclic compounds containing a pyridine ring, can also be considered a form of fused system. nih.gov These are often synthesized through cyclization reactions, and methods have been developed for the synthesis of both symmetric and asymmetric derivatives. nih.gov The introduction of asymmetry allows for the study of the steric and electronic effects of the ligands on a coordinated metal center. nih.gov

While direct synthetic routes to fused pyridine-morpholine systems are not extensively detailed in the provided context, the principles of intramolecular cyclization and the use of transition metal catalysts for C-H activation and bond formation are clearly applicable. beilstein-journals.orgnih.gov These general strategies can be adapted to design specific synthetic pathways towards desired fused pyridine-morpholine architectures.

Reaction Mechanisms and Chemical Reactivity of 4 Pyridine 2 Carbonyl Morpholine Derivatives

Nucleophilic and Electrophilic Reaction Pathways

The presence of multiple heteroatoms and a carbonyl group in 4-(pyridine-2-carbonyl)morpholine provides several sites for both nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations.

The pyridine (B92270) nitrogen, with its localized lone pair of electrons in an sp2 hybrid orbital, is a key center for reactivity. youtube.com It can act as a nucleophile and a base, readily participating in reactions with electrophiles. For instance, the pyridine nitrogen can be alkylated with alkyl halides. youtube.com The nucleophilicity of the pyridine nitrogen can, however, be attenuated by the electron-withdrawing effect of the adjacent carbonyl group. This effect reduces the electron density on the nitrogen, making it a weaker base and nucleophile compared to pyridine itself. youtube.com

The carbonyl group in this compound is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can attack this carbon, leading to the formation of tetrahedral intermediates. nih.gov The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to the cleavage of the amide bond.

Computational studies on related systems, such as the reaction of pyridine with acyl chlorides, have shown that the reaction can proceed through a transition state or a tetrahedral intermediate, depending on the leaving group. nih.gov For example, the reaction with acyl fluorides tends to form a more stable tetrahedral intermediate. nih.gov This suggests that the reactivity of the carbonyl group in this compound can be finely tuned.

The morpholine (B109124) ring, while generally considered a stable moiety, also participates in the chemical reactivity of the molecule. The morpholine nitrogen is a secondary amine and possesses a lone pair of electrons, making it nucleophilic. However, its nucleophilicity is significantly reduced due to the delocalization of the lone pair into the adjacent carbonyl group, a phenomenon known as amide resonance. This resonance stabilization imparts planarity to the amide bond and restricts rotation around the C-N bond.

In some cases, the entire morpholine moiety can act as a leaving group in nucleophilic substitution reactions, particularly if the pyridine ring is activated towards nucleophilic attack.

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound can undergo intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. These reactions are often facilitated by the presence of suitable functional groups on the pyridine ring or the morpholine moiety.

For example, intramolecular cyclization can occur between the pyridine ring and a side chain attached to the morpholine nitrogen. scispace.comnih.gov These reactions can be catalyzed by acids or transition metals. rsc.org Brønsted acids can catalyze intramolecular aldol-type condensations of alkylpyridines bearing electrophilic side chains, leading to the formation of fused ring systems. rsc.org Similarly, rhodium-catalyzed intramolecular C-H bond functionalization has been used to prepare multicyclic pyridines and quinolines. scispace.comnih.gov

Rearrangement reactions of the morpholine ring itself are less common but can be induced under specific conditions, such as in the presence of strong acids or upon photochemical excitation. Fluxional rearrangements have been observed in metal carbonyl complexes of related pyridine-oxazoline ligands, where a coordinated and a pendant ring exchange positions. rsc.org

One notable type of rearrangement involves pyridinium (B92312) 1,4-zwitterions, which can undergo formal [4+n] cyclizations to form various fused heterocyclic systems. nih.gov These reactions often involve a dearomatization of the pyridine ring followed by a rearrangement and subsequent re-aromatization or further cyclization. nih.gov

Oxidative and Reductive Transformation Mechanisms

The this compound scaffold can undergo both oxidative and reductive transformations, targeting different parts of the molecule.

Oxidative carbonylation is a powerful method for introducing carbonyl groups into organic molecules. In the context of this compound derivatives, this could involve the carbonylation of a pre-functionalized pyridine or morpholine ring. For instance, palladium-catalyzed aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines with morpholine has been shown to produce the corresponding carboxamides. nih.govresearchgate.net The mechanism of such reactions typically involves the oxidative addition of the palladium catalyst to the aryl-halide bond, followed by CO insertion and reductive elimination. researchgate.net

Furthermore, direct oxidative amidation of aldehydes with amines, including morpholine, provides a route to amide bond formation. nih.govorganic-chemistry.org These reactions can be catalyzed by various metals or proceed through metal-free pathways, often involving the in situ generation of an activated acylating agent. nih.govorganic-chemistry.org

The morpholine ring, while generally stable, can undergo oxidative ring-opening under certain conditions. This process can be initiated by enzymatic systems or chemical oxidants. For example, monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of amines, which can lead to ring-opened products. nih.gov The mechanism often involves a single electron transfer (SET) from the amine nitrogen, followed by C-H bond cleavage. nih.gov

Chemical oxidation can also lead to ring-opening. For instance, the reaction of tertiary amines with reagents like chloroform (B151607) and sodium hydroxide (B78521) can result in the formation of a formyl amide and a double bond in the ring, a reaction that bears resemblance to the Reimer-Tiemann reaction and likely involves a dichlorocarbene (B158193) intermediate. stackexchange.com In the context of thieno[2,3-b]pyridine-2-carboxamides, oxidative dimerization has been observed upon treatment with bleach, where the reaction proceeds via a cleavage of N-H and C(2)=C(3) bonds. nih.gov

Catalytic Reaction Mechanisms

Derivatives of this compound can be designed to function as catalysts in both organocatalytic and metal-mediated processes. The inherent structural features—a Lewis basic pyridine nitrogen, a potentially nucleophilic morpholine nitrogen (in derivatives), and a coordinating amide oxygen—are key to their catalytic function.

Enamine Catalysis

While this compound itself is a tertiary amide and cannot directly participate in enamine catalysis, its secondary amine derivatives are potential organocatalysts. The mechanism mirrors the well-established enamine catalysis cycle, often employed in carbon-carbon bond-forming reactions. However, the reactivity of morpholine-based catalysts is distinct from their more common pyrrolidine (B122466) counterparts. nih.govnih.gov

The generally accepted mechanism proceeds as follows:

Enamine Formation: A secondary amine derivative of the morpholine catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. The lone pair on the morpholine nitrogen attacks the carbonyl carbon, followed by dehydration.

Nucleophilic Attack: The enamine, which is a more reactive nucleophile than the parent aldehyde, attacks an electrophile (e.g., a nitroolefin in a Michael addition).

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final product and regenerate the secondary amine catalyst, allowing it to re-enter the catalytic cycle.

Studies on morpholine-based organocatalysts indicate that they are generally less reactive than pyrrolidine- or piperidine-based systems. nih.govnih.gov This reduced reactivity is attributed to two main factors: the electron-withdrawing inductive effect of the morpholine oxygen atom and the pronounced pyramidal geometry of the nitrogen atom, both of which decrease the nucleophilicity of the corresponding enamine. nih.govnih.gov Despite these limitations, morpholine-based catalysts have proven effective, particularly when steric bulk is introduced to control the stereochemical outcome of the reaction. nih.gov

Hydroxyl-Directed Methanolysis

The amide bond of this compound is stable but can be cleaved under specific conditions, such as acid-catalyzed methanolysis. The mechanism is analogous to acid-catalyzed amide hydrolysis. youtube.com A hydroxyl group, introduced as a substituent on the morpholine or pyridine ring, can potentially direct or assist in this process through intramolecular catalysis.

A plausible mechanism for hydroxyl-directed methanolysis involves these steps:

Protonation: The process is initiated by the protonation of the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com In a directed reaction, a strategically placed hydroxyl group could deliver this proton via an intramolecular hydrogen bond.

Nucleophilic Attack: A molecule of methanol (B129727), acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the methanol oxygen to the morpholine nitrogen. An assisting hydroxyl group could facilitate this transfer, acting as a proton shuttle.

Leaving Group Departure: The protonated morpholine moiety becomes a good leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the morpholine amine.

Deprotonation: The resulting protonated ester is deprotonated to yield the final methyl picolinate (B1231196) product and regenerate the acidic catalyst.

The presence of the amine product, which is protonated under acidic conditions, renders the reaction essentially irreversible as the amine is no longer nucleophilic. youtube.com

The this compound scaffold can act as a bidentate ligand in metal-mediated catalysis, coordinating to a metal center through the pyridine nitrogen and the amide carbonyl oxygen. This N,O-chelation stabilizes the metal center and influences its catalytic activity. Metal complexes featuring pyridine-amide and related 2-pyridonate ligands are active in a variety of transformations, including cross-coupling reactions. rsc.orgnih.gov

A representative catalytic cycle, such as a Suzuki-Miyaura cross-coupling, involving a palladium complex of a this compound derivative (L) can be illustrated as follows:

Oxidative Addition: The active Pd(0) catalyst, L-Pd(0), undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate, [L-Pd(II)(Ar)(X)].

Transmetalation: An organoboron reagent (R-B(OR')2), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II) species, [L-Pd(II)(Ar)(R)]. The boronate waste product is released.

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the coordination sphere, forming the desired cross-coupled product (Ar-R). This step regenerates the L-Pd(0) catalyst, which can then begin a new cycle.

Influence of Electronic and Steric Substituent Effects on Chemical Reactivity

The reactivity of this compound derivatives can be precisely controlled by introducing substituents onto either the pyridine or the morpholine ring. These substituents exert electronic and steric effects that modulate the molecule's properties and catalytic performance. nih.govnumberanalytics.com

Electronic Effects

Substituents on the pyridine ring primarily exert electronic effects that alter the electron density of the entire ligand system and any coordinated metal. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable impacts on reactivity.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂) increase the electron density on the pyridine ring. This enhances the Lewis basicity of the pyridine nitrogen, strengthening its coordination to metal centers. researchgate.net In metal-mediated catalysis, EDGs make the metal center more electron-rich, which can facilitate oxidative addition but may slow down reductive elimination.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the pyridine ring. This reduces the basicity of the pyridine nitrogen but can make a coordinated metal center more electrophilic (Lewis acidic). nih.gov In catalysis, EWGs have been shown to shift the redox potential of iron complexes to more positive values and increase catalytic activity in certain C-C coupling reactions. nih.gov

The influence of these substituents can be quantified using Hammett parameters (σ), which provide a measure of the electronic effect of a substituent in the meta or para position.

Table 1: Predicted Electronic Effects of Substituents on the Pyridine Ring of this compound Derivatives

| Substituent Position | Substituent Group | Hammett Parameter (σp) | Predicted Effect on Pyridine N Basicity | Predicted Effect on Coordinated Metal's Lewis Acidity |

|---|---|---|---|---|

| 4 | -NMe₂ | -0.83 | Strong Increase | Strong Decrease |

| 4 | -OCH₃ | -0.27 | Moderate Increase | Moderate Decrease |

| 4 | -H | 0.00 | Baseline | Baseline |

| 4 | -Cl | +0.23 | Moderate Decrease | Moderate Increase |

| 4 | -CN | +0.66 | Strong Decrease | Strong Increase |

Steric Effects

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in determining reaction rates and selectivity. numberanalytics.com In derivatives of this compound, steric bulk can be introduced at several positions to control the approach of substrates to a catalytic active site.

Pyridine Ring Substituents: A bulky substituent at the C6 position of the pyridine ring (adjacent to the nitrogen) will hinder the approach of substrates to a coordinated metal center, potentially improving selectivity in certain reactions.

Morpholine Ring Substituents: The morpholine ring typically adopts a chair conformation. Substituents on the ring can exist in axial or equatorial positions, creating a defined chiral pocket around a catalytic site. This is a common strategy in asymmetric organocatalysis to control the diastereo- and enantioselectivity of a reaction. nih.gov

Table 2: Predicted Steric Influence of Substituents on the Reactivity of this compound Derivatives

| Substituent Position | Example Substituent | Predicted Steric Effect | Potential Application |

|---|---|---|---|

| Pyridine C6 | -CH₃ | Hinders coordination at the pyridine nitrogen. | Enhancing selectivity in metal catalysis. |

| Morpholine C3/C5 | -Ph | Creates a chiral environment around the morpholine nitrogen. | Asymmetric organocatalysis. |

Advanced Spectroscopic and Structural Elucidation of 4 Pyridine 2 Carbonyl Morpholine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within 4-(Pyridine-2-carbonyl)morpholine.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. The exact frequency of this band can be influenced by the electronic effects of the adjacent pyridine (B92270) and morpholine (B109124) rings. The spectrum would also feature C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic morpholine ring, typically appearing around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. mdpi.com Vibrations associated with the C-N bonds of the pyridine and morpholine moieties, as well as C-O-C stretching from the morpholine ring, would also be present at lower wavenumbers. mdpi.comresearchgate.netresearchgate.net The C-N stretching vibrations of the pyridine ring are typically observed around 1480 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The ring breathing modes of the pyridine ring are particularly prominent in the Raman spectrum. semi.ac.cnresearchgate.netnih.gov For instance, neat pyridine exhibits strong Raman bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing vibrations. researchgate.net In this compound, the position and intensity of these bands can be perturbed by the carbonyl and morpholine substituents. nih.gov The presence of the morpholine ring would also contribute to the Raman spectrum, though its signals are generally weaker than those of the pyridine ring.

A representative table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretching | ~1640-1680 | FT-IR |

| Pyridine C-H | Stretching | ~3080 | FT-IR mdpi.com |

| Morpholine C-H | Stretching | ~2900 | FT-IR mdpi.com |

| Pyridine C-N | Stretching | ~1480 | FT-IR mdpi.com |

| Pyridine Ring | Ring Breathing | ~1000, ~1030 | Raman researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound, providing precise information about the hydrogen and carbon environments and their connectivity.

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The four protons of the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom in the pyridine ring, the proton adjacent to the nitrogen (at the 6-position) is expected to be the most deshielded. The protons of the morpholine ring will appear in the aliphatic region, generally between δ 3.0 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring will exhibit distinct chemical shifts.

Spin-spin coupling between adjacent protons provides valuable connectivity information. For the pyridine ring, characteristic coupling constants (J-values) will be observed between ortho, meta, and para protons. ubc.caorganicchemistrydata.org For the morpholine ring, which typically adopts a chair conformation, geminal and vicinal couplings will be observed. nih.gov

A table summarizing the expected ¹H NMR data is presented below.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridine H-6 | ~8.6-8.8 | Doublet | ~4-5 (ortho) |

| Pyridine H-3, H-4, H-5 | ~7.2-8.0 | Multiplets | Various ortho, meta, para couplings |

| Morpholine -CH₂-N- | ~3.5-3.8 | Multiplet | |

| Morpholine -CH₂-O- | ~3.6-3.9 | Multiplet |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the position relative to the nitrogen atom and the carbonyl substituent. rsc.orgresearchgate.net The two distinct types of methylene (B1212753) carbons in the morpholine ring will appear in the aliphatic region, with the carbon adjacent to the oxygen being slightly more downfield than the carbon adjacent to the nitrogen. chemicalbook.comresearchgate.net

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~165-175 |

| Pyridine C-2 | ~150-155 |

| Pyridine C-3, C-4, C-5, C-6 | ~120-150 rsc.org |

| Morpholine -CH₂-N- | ~40-50 |

| Morpholine -CH₂-O- | ~65-75 |

To unambiguously assign all proton and carbon signals, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. youtube.comsdsu.eduharvard.eduuvic.ca Cross-peaks in the COSY spectrum connect protons that are coupled to each other, confirming the connectivity within the pyridine and morpholine ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.eduharvard.eduuvic.ca Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). youtube.comsdsu.eduharvard.eduuvic.carsc.org HMBC is particularly powerful for establishing the connectivity between the pyridine ring, the carbonyl group, and the morpholine ring. For example, correlations would be expected between the morpholine protons adjacent to the nitrogen and the carbonyl carbon, as well as between the pyridine protons (H-3) and the carbonyl carbon.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and transitions within the molecule.

The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the pyridine ring. Due to the conjugation between the pyridine ring and the carbonyl group, it is also possible to observe an intraligand charge transfer (ILCT) transition. uni-regensburg.de This transition would involve the transfer of electron density from the relatively electron-rich pyridine ring to the electron-withdrawing carbonyl group upon photoexcitation. The energy and intensity of this ILCT band can be sensitive to the solvent polarity.

While pyridine itself is fluorescent, the presence of the carbonyl group can influence the emission properties of this compound. nih.gov The morpholine group, being a tertiary amine, could potentially lead to fluorescence quenching through photoinduced electron transfer (PET) in certain environments, although this is dependent on the relative energy levels of the molecular orbitals. researchgate.netnih.gov A detailed study of the fluorescence spectrum, including quantum yield measurements in different solvents, would be necessary to fully characterize the emissive properties and the nature of the excited states.

Metal-to-Ligand Charge Transfer (MLCT) Contributions in Complexes

When this compound acts as a ligand in metal complexes, the resulting coordination compounds can exhibit Metal-to-Ligand Charge Transfer (MLCT) phenomena. These electronic transitions are of significant interest due to their influence on the photophysical properties of the complexes.

In related iridium(III) complexes featuring a morpholine-decorated 4'-phenyl-2,2':6',2"-terpyridine ligand, studies have demonstrated that the visible absorption and emission characteristics are governed by excited states of a mixed MLCT and Intraligand Charge Transfer (ILCT) nature. mdpi.comnih.govresearchgate.net The dominant contribution was identified as MLCT. mdpi.comnih.govresearchgate.net The involvement of ILCT transitions was evidenced by an increase in the molar extinction coefficients of the absorption bands in the 350–550 nm range and a slight red shift in the emission compared to model compounds. nih.govresearchgate.net

Similarly, in dinuclear Platinum(II) dimers, the presence of low-intensity absorption bands at longer wavelengths (e.g., 486 nm) is indicative of MLCT transitions. researchgate.net These transitions, specifically assigned as ¹MMLCT (metal-metal-to-ligand charge transfer), arise from dσ(Pt)₂ → π(ligand) interactions and signify close proximity between the metal centers. researchgate.net The formation of such charge-transfer states is a key feature in the ground- and excited-state properties of these molecules, often leading to phosphorescent emission. researchgate.netnih.gov

The electronic spectra of Molybdenum(0) carbonyl complexes with nitrogen-containing ligands also show bands resulting from a combination of MLCT (d → π) and ligand-centered (π → π) transitions. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

For instance, the crystal structure of the related compound 4-(pyrazin-2-yl)morpholine reveals a monoclinic space group P2₁/c with four molecules in the unit cell. nih.govnih.gov The morpholine ring in this structure adopts a chair conformation. nih.govnih.gov Similarly, in 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the morpholine ring also assumes a chair conformation. nih.gov

Quantitative Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of crystallographic data allows for the precise measurement of geometric parameters within the this compound framework.

In a related morpholine derivative, 4-[(pyridin-3-yl)diazenyl]morpholine, the C-C bond lengths within the pyridine ring are in the normal range of 1.33–1.39 Å, which is characteristic of a delocalized pyridine ring. soton.ac.uk The C-C-C bond angles in the pyridine ring are approximately 120°, indicative of sp² hybridization. soton.ac.uk The bond angles within the morpholine ring are close to the ideal tetrahedral angle of 109°, suggesting sp³ hybridization for the carbon atoms in this ring. soton.ac.uk

The planarity of the pyridine ring and the conformation of the morpholine ring are also critical aspects. In 4-(pyrazin-2-yl)morpholine, the molecule is nearly planar, despite the chair conformation of the morpholine moiety. nih.govnih.gov The dihedral angle between the pyridine ring and other parts of the molecule, such as a pyrrole (B145914) ring in 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, has been measured to be 28.93 (14)°. nih.gov

Table 1: Selected Bond Lengths and Angles for a Pyridine-Morpholine Derivative

| Parameter | Value | Reference |

| Pyridine C-C Bond Length | 1.33-1.39 Å | soton.ac.uk |

| Pyridine C-C-C Bond Angle | ~120° | soton.ac.uk |

| Morpholine Ring Bond Angles | 108.17(8)–116.08(8)° | soton.ac.uk |

Note: Data is for a related pyridine-morpholine compound, 4-[(pyridin-3-yl)diazenyl]morpholine, and serves as a representative example.

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions

The arrangement of molecules in the crystal lattice and the non-covalent interactions between them are crucial for understanding the solid-state properties of this compound.

In the crystal structure of 4-(pyrazin-2-yl)morpholine, molecules form sheets parallel to the b-axis. nih.govnih.gov These sheets are stabilized by non-classical C-H···O and C-H···N hydrogen bonds. nih.govnih.gov Specifically, the hydrogen atoms of the pyrazine (B50134) ring and the morpholine ring interact with the oxygen and nitrogen atoms of adjacent molecules. researchgate.net

In another example, 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the crystal packing is consolidated by C—H⋯O hydrogen bonds, weak π–π stacking interactions with a centroid–centroid separation of 4.178 (2) Å, and C—H⋯π interactions. nih.gov The study of intermolecular contacts in various crystal structures reveals that different combinations of hydrogen bonding, including N–H···O=C, N–H···OMe, and N–H···S, can be preferred depending on the molecular environment. cardiff.ac.uk

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of this compound and for analyzing its fragmentation patterns upon ionization. This information is invaluable for confirming the molecular formula and for structural elucidation.

The molecular weight of this compound (C₁₀H₁₂N₂O₂) is 192.21 g/mol . HRMS can confirm this with high accuracy. For related compounds like 4-(morpholine-4-carbonyl)phenylboronic acid (C₁₁H₁₄BNO₄), the molecular weight is 235.04 g/mol . sigmaaldrich.com

The fragmentation of morpholine and its derivatives under mass spectrometric conditions has been studied. researchgate.net Morpholine itself is a heterocyclic compound known for its nucleophilicity due to the lone-pair electrons on the nitrogen atom. researchgate.net Advanced techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy have been employed to investigate the conformer-specific photoionization dynamics of morpholine. nih.gov This provides detailed insights into the conformational properties and stability of the molecule. nih.gov

Theoretical and Computational Investigations of 4 Pyridine 2 Carbonyl Morpholine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. These methods have been applied to derivatives of pyridine (B92270) and morpholine (B109124) to elucidate their electronic and structural characteristics. researchgate.netrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For molecules with flexible components like the morpholine ring, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative energies.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | 1.3747 | ||

| C3-N2 | 1.3897 | ||

| C10-N11-C14-N13 | 0 | ||

| C10-N11-C14-C15 | 180 | ||

| Data adapted from a theoretical study on a pyrimidine derivative. irjweb.com |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For pyridine-containing compounds, the HOMO is often associated with the lone pair of electrons on the nitrogen atom and the π-system of the ring, while the LUMO is typically a π* anti-bonding orbital. researchgate.net In a study of a pyrimidine derivative, the HOMO energy was calculated to be -6.2613 eV and the LUMO energy was -0.8844 eV, indicating its potential as both an electron donor and acceptor. irjweb.com The HOMO-LUMO gap can be controlled by introducing different functional groups to the molecular structure. nih.govnih.govrsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

| Data adapted from a theoretical study on a pyrimidine derivative. irjweb.com |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing chemical bonds and lone pairs. It allows for the investigation of charge transfer interactions between different parts of the molecule. Natural Population Analysis (NPA), derived from the NBO framework, assigns charges to individual atoms, offering insights into the electrostatic properties of the molecule.

In related heterocyclic systems, NBO analysis has been used to study intramolecular charge transfer and the nature of bonding. mdpi.com For instance, in chromium carbonyl complexes of pyridine derivatives, NBO analysis has been employed to understand the electronic structure. researchgate.net

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): The molecule's ability to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, given by χ² / (2η).

These descriptors are valuable for predicting the reactivity of molecules in various chemical reactions. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For molecules containing pyridine and carbonyl groups, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The MEP surface can provide valuable insights into how the molecule might interact with other molecules or biological targets. researchgate.net

Theoretical Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. researchgate.net For pyridine-containing compounds, characteristic vibrational modes include C-H stretching, C=C and C=N ring stretching, and ring breathing modes. researchgate.netresearchgate.net The carbonyl (C=O) stretching frequency is a prominent feature and is sensitive to its chemical environment. researchgate.net Theoretical calculations can help in the assignment of experimental IR bands. researchgate.netnist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions. researchgate.netmdpi.commasterorganicchemistry.com For pyridine, the UV-Vis spectrum shows characteristic absorptions corresponding to these transitions. researchgate.netnist.gov The presence of the carbonyl group in conjugation with the pyridine ring would be expected to influence the absorption spectrum. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

The conformational landscape of 4-(Pyridine-2-carbonyl)morpholine is influenced by the interplay of steric and electronic effects between the aromatic pyridine ring and the saturated morpholine ring. The morpholine ring itself can exist in different conformations, such as chair and boat forms, although the chair conformation is generally more stable. MD simulations can map the energy landscape associated with these conformations and the rotational barriers of the pyridine-carbonyl and carbonyl-morpholine bonds.

Solvent Effects:

The surrounding solvent environment can significantly impact the conformational preferences and dynamics of this compound. MD simulations explicitly modeling solvent molecules are essential for capturing these effects. Solvation can stabilize certain conformers over others through dipole-dipole interactions and hydrogen bonding. For instance, in polar solvents, conformers with a larger dipole moment may be favored.

Studies on other molecules have shown that solvent can lower the free energy barrier of activation for reactions by about 4 kcal/mol. nih.gov Both polar and nonpolar solvents can influence reactivity, and an explicit treatment of the solvent in simulations is crucial for obtaining accurate kinetic parameters. nih.gov For example, in acrylate (B77674) polymers, the use of polar solvents like alcohols or water can increase the propagation rate constant due to hydrogen bonding between the solvent and the carbonyl group's oxygen atom. nih.gov A similar effect could be anticipated for this compound, where polar protic solvents could interact with the carbonyl oxygen and the pyridine nitrogen.

Illustrative Data from MD Simulations on Related Systems:

To illustrate the type of data obtained from MD simulations, the following table shows a hypothetical representation of conformational analysis results for a molecule with similar structural motifs.

| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Solvent |

| Pyridine-C=O | Planar | 0.0 | Toluene |

| Pyridine-C=O | Perpendicular | +3.5 | Toluene |

| Pyridine-C=O | Planar | 0.0 | Water |

| Pyridine-C=O | Perpendicular | +4.2 | Water |

| C=O-N(morpholine) | Trans | 0.0 | Toluene |

| C=O-N(morpholine) | Cis | +1.8 | Toluene |

| C=O-N(morpholine) | Trans | 0.0 | Water |

| C=O-N(morpholine) | Cis | +1.5 | Water |

This table is a hypothetical representation to illustrate the data generated from MD simulations and is not based on actual experimental data for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the reaction mechanisms for the synthesis of this compound. A common synthetic route would involve the acylation of morpholine with a derivative of picolinic acid (pyridine-2-carboxylic acid), such as picolinoyl chloride. Density Functional Theory (DFT) is a widely used method for modeling such reaction pathways.

The reaction would likely proceed through a nucleophilic acyl substitution mechanism. DFT calculations can be employed to model the key steps:

Nucleophilic Attack: The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the picolinoyl derivative.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a high-energy tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling the leaving group (e.g., a chloride ion) to form the final amide product.

Transition State Characterization:

For each step in the reaction mechanism, there is an associated transition state (TS), which represents the highest energy point along the reaction coordinate. Characterizing these transition states is crucial for understanding the reaction kinetics. Computational methods can determine the geometry and energy of these transition states. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products of a particular step. frontiersin.org

For example, in a related study on the Michael addition of butanal to nitrostyrene (B7858105) catalyzed by a morpholine-based catalyst, DFT calculations were used to model the reaction intermediates and transition states. frontiersin.org The study revealed that the reaction could proceed through a cycloaddition-like mechanism, and IRC calculations confirmed the connection between the transition state and the corresponding intermediate. frontiersin.org

Hypothetical Energy Profile for the Synthesis of this compound:

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| Reactants | Picolinoyl chloride + Morpholine | 0 |

| Transition State 1 (TS1) | Formation of Tetrahedral Intermediate | +15 |

| Intermediate | Tetrahedral Intermediate | +5 |

| Transition State 2 (TS2) | Leaving Group Departure | +12 |

| Products | This compound + HCl | -10 |

This table presents a hypothetical energy profile to illustrate the data obtained from reaction mechanism modeling and is not based on actual computed values for this specific reaction.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in laser technology, optical communications, and data storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the interaction of the light's electromagnetic field with the molecule's electron cloud.

The key to a significant second-order NLO response (measured as the first hyperpolarizability, β) is a molecular structure with a strong intramolecular charge transfer (ICT) character. This is typically achieved in molecules that have an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system (a D-π-A structure).

In this compound, the pyridine ring can act as an electron-withdrawing group (acceptor), and while the morpholine ring is not a strong electron donor, the lone pair on the nitrogen atom can participate in some charge transfer towards the pyridine ring through the carbonyl group. The carbonyl group itself acts as a π-linker.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules. jmcs.org.mx These calculations can determine the components of the first hyperpolarizability tensor (β) and the total hyperpolarizability (β_tot).

Studies on other D-π-A systems have shown that strategic substitutions can significantly enhance the NLO response. For instance, the introduction of fluorine atoms can increase the computed total hyperpolarizability values. jmcs.org.mx Similarly, methylation of a pyrimidine ring in certain chromophores has been shown to lead to a strong enhancement of the NLO response. researchgate.net

Predicted NLO Properties and Comparison with Related Compounds:

| Compound | Donor Group | Acceptor Group | π-Linker | Calculated β_tot (a.u.) | Reference |

| Triphenylamine-α-cyanocinnamic acid derivative | Triphenylamine | α-cyanocinnamic acid | Acetylene | 70537.95 | jmcs.org.mx |

| 4-(arylvinyl)pyrimidine derivative | Substituted Aryl | Pyrimidine | Vinyl | Enhancement upon methylation | researchgate.net |

| 2-(pyranoquinolin-4-yl)malononitrile (PQMN) | - | - | - | High dipole moment (13.3 Debye) suggests NLO potential | biointerfaceresearch.com |

| This compound (Hypothetical) | Morpholine (weak) | Pyridine | Carbonyl | Moderate | - |

This table provides a comparative view of NLO properties for different compounds and a hypothetical prediction for the target compound.

The NLO properties of this compound could potentially be enhanced by modifying its structure, for example, by introducing stronger electron-donating groups on the morpholine ring or by extending the π-conjugation.

Coordination Chemistry of 4 Pyridine 2 Carbonyl Morpholine Analogues

Ligand Design and Synthesis Strategies for Metal Complexation

The ability of 4-(pyridine-2-carbonyl)morpholine analogues to form stable metal complexes is intrinsically linked to their structural design. Researchers have employed various synthetic strategies to tailor these ligands for specific metal complexation, focusing on modifications that enhance their chelation properties.

Modifying the Pyridine (B92270) and Morpholine (B109124) Moieties for Enhanced Chelation

Modifications to the pyridine and morpholine rings are central to optimizing the chelating ability of these ligands. The introduction of various substituents on the pyridine ring can significantly influence the electronic properties and, consequently, the coordination behavior of the ligand. For instance, the incorporation of electron-donating groups can increase the basicity of the pyridine nitrogen, promoting stronger coordination to metal centers.

Similarly, alterations to the morpholine moiety can be used to introduce additional donor atoms or to sterically influence the resulting complex's geometry. The synthesis of these tailored ligands often involves multi-step organic reactions, starting from commercially available pyridine and morpholine derivatives. nih.govnih.gov A general synthetic approach might involve the acylation of morpholine with a suitably substituted picolinoyl chloride.

Formation of Transition Metal Complexes (e.g., Rhodium, Palladium, Nickel, Iridium)

Analogues of this compound have been shown to form stable complexes with a range of transition metals, including rhodium, palladium, nickel, and iridium. wikipedia.orgjscimedcentral.com The formation of these complexes typically occurs through the reaction of the ligand with a metal salt in an appropriate solvent.

Donor Atom Preference and Chelate Ring Formation

The primary donor atoms in this compound analogues are the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This bidentate N,O-coordination leads to the formation of a stable five-membered chelate ring with the metal ion. nih.gov The planarity of the pyridine ring and the rotational freedom around the C-C and C-N bonds allow the ligand to adopt a conformation that minimizes steric strain upon chelation.

In some cases, depending on the specific modifications to the morpholine ring or the presence of other coordinating groups, the ligand can exhibit different binding modes. For example, if the morpholine oxygen were to participate in coordination, a larger and potentially less stable chelate ring would be formed. However, the N,O-chelation from the pyridine and carbonyl groups is the most commonly observed and energetically favorable binding mode.

Resulting Coordination Geometries and Ligand Field Considerations

The coordination geometry of the resulting metal complexes is dictated by the preferred coordination number of the metal ion and the steric and electronic properties of the ligands. For d8 metals like Palladium(II) and Platinum(II), square planar geometries are common. wikipedia.orgnih.gov For metals like Nickel(II), both tetrahedral and square planar geometries can be observed, often depending on the specific ligand and reaction conditions. wikipedia.orgjscimedcentral.com Octahedral geometries are frequently seen with metals like Rhodium(III) and Iridium(III), where the this compound analogue occupies two coordination sites, and other ligands complete the coordination sphere. wikipedia.orgnih.gov

Table 1: Coordination Geometries of Transition Metal Complexes with Pyridine-based Ligands

| Metal Ion | d-electron count | Common Coordination Geometries | Example Complex Type |

|---|---|---|---|

| Rh(III) | d6 | Octahedral | [RhCl3(py)3] |

| Pd(II) | d8 | Square Planar | [Pd(py)4]2+ |

| Ni(II) | d8 | Square Planar, Tetrahedral, Octahedral | [NiCl2(py)4], NiCl2py2 |

| Ir(III) | d6 | Octahedral | [IrCl3(py)3] |

Note: 'py' represents a generic pyridine-type ligand. The actual geometry can be influenced by the specific analogue of this compound and other ligands in the coordination sphere.

Electronic and Photophysical Properties of Metal Complexes

The electronic and photophysical properties of metal complexes containing this compound analogues are of significant interest, particularly in the context of developing new materials for applications in lighting, sensing, and catalysis. nih.gov

Investigation of Metal-to-Ligand and Ligand-to-Metal Charge Transfer Phenomena

The interaction between the metal d-orbitals and the ligand's molecular orbitals can give rise to electronic transitions known as charge transfer (CT) bands in the UV-Visible absorption and emission spectra.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals (in lower oxidation states) and ligands possessing low-lying π* orbitals, it is possible to observe MLCT transitions. cmu.edu In this process, an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. The energy of this transition is sensitive to the nature of the metal, its oxidation state, and the substituents on the pyridine ring of the ligand. nih.govrsc.org For instance, electron-withdrawing groups on the pyridine ring would lower the energy of the π* orbital, leading to a red-shift (lower energy) of the MLCT absorption band.